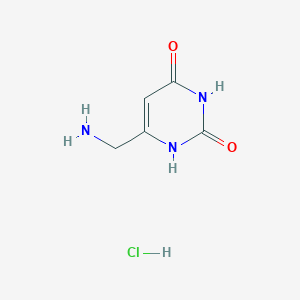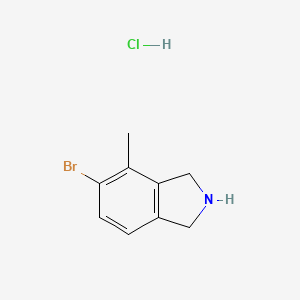![molecular formula C10H16N2O5 B1377114 2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid CAS No. 1427380-68-4](/img/structure/B1377114.png)
2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid
Übersicht
Beschreibung
“2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid” is a chemical compound. The tert-butyloxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular weight of “2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid” is 244.25 . The IUPAC name for this compound is 2-(tert-butoxycarbonyl)-6-oxohexahydropyridazine-4-carboxylic acid .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is a powder . It has a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Applications
Natural and synthetic carboxylic acids, including their derivatives, exhibit significant biological activities. They have been explored for their antioxidant properties and potential as anticancer, antimicrobial, and antibacterial agents. The presence of tert-butyl groups in these compounds is associated with enhanced biological activities, making them valuable for chemical preparations in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006)[https://consensus.app/papers/acids-alkanes-their-analogs-derivatives-dembitsky/eb09ddc2ef995eba84359d9c50e5f95f/?utm_source=chatgpt].
Biocatalyst Inhibition and Industrial Applications
Carboxylic acids play a critical role as precursors in the production of industrial chemicals. Understanding their effects on biocatalysts, such as microbes used in fermentation processes, is crucial for developing strategies to mitigate inhibition and enhance microbial tolerance. This knowledge aids in the engineering of robust strains for improved industrial performance in producing biorenewable chemicals (Jarboe et al., 2013)[https://consensus.app/papers/understanding-biocatalyst-inhibition-acids-jarboe/cd2279bca0055cffbbd5a1c5912cfda2/?utm_source=chatgpt].
Environmental Remediation
Carboxylic acids are involved in environmental processes, such as the reduction of heavy metals from toxic to less toxic forms. Research has demonstrated the potential of carboxylic acids in mediating the reduction of chromium (VI) to chromium (III), indicating their utility in the remediation of contaminated waters and sites. This process highlights the importance of carboxylic acids in environmental cleanup efforts (Jiang et al., 2019)[https://consensus.app/papers/reduction-crvi-criii-mediated-environmentally-acids-jiang/344c0100f4255569a09ea1854d9ba5b5/?utm_source=chatgpt].
Wirkmechanismus
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine during the reaction, preventing it from reacting with other compounds . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The boc group’s role in protecting amines can influence various biochemical pathways, particularly those involving amine-containing compounds .
Pharmacokinetics
The presence of the boc group may influence these properties, as it can affect the compound’s solubility and stability .
Result of Action
The boc group’s role in protecting amines can influence the behavior of amine-containing compounds in biological systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid. For instance, the pH of the environment can affect the addition and removal of the Boc group . Additionally, temperature and solvent can influence the compound’s stability and reactivity .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxodiazinane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-6(8(14)15)4-7(13)11-12/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQFXNNGMAYOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid | |
CAS RN |
1427380-68-4 | |
| Record name | 2-[(tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1377041.png)




![6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1377048.png)

![5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole](/img/structure/B1377050.png)


![(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate](/img/structure/B1377054.png)